1-[2-(2-Chlorophenyl)ethyl]piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
1-[2-(2-chlorophenyl)ethyl]piperazine |
InChI |
InChI=1S/C12H17ClN2/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 |
InChI Key |
LXPPFUQUPZHDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 2 Chlorophenyl Ethyl Piperazine and Analogues
Established Synthetic Pathways for the 1-[2-(2-Chlorophenyl)ethyl]piperazine Core
The construction of the this compound scaffold can be achieved through several established chemical routes. These methods generally fall into two main categories: multi-step syntheses that build the side chain before attaching it to the piperazine (B1678402) ring, and cyclization reactions that form the piperazine ring itself from acyclic precursors.
Multi-Step Synthesis Approaches from Precursors
A common and straightforward approach to synthesizing this compound involves a multi-step sequence that begins with readily available starting materials. vapourtec.com This strategy focuses on first preparing a suitable electrophilic precursor of the 2-(2-chlorophenyl)ethyl side chain, which is then used to alkylate piperazine.
A representative multi-step synthesis can be outlined as follows:
Preparation of the Alkylating Agent : The synthesis often commences with 2-chlorophenylethanol. This alcohol is converted into a more reactive species with a good leaving group, such as 1-(2-bromoethyl)-2-chlorobenzene. This transformation is typically achieved using standard halogenating agents like phosphorus tribromide (PBr₃).
N-Alkylation of Piperazine : The resulting 1-(2-bromoethyl)-2-chlorobenzene is then reacted with piperazine. In this nucleophilic substitution reaction, one of the secondary amine nitrogens of the piperazine ring attacks the electrophilic carbon of the bromoethyl side chain, displacing the bromide ion and forming the desired C-N bond.
A significant challenge in this step is controlling the selectivity of the alkylation. Since piperazine has two reactive secondary amine groups, the reaction can lead to a mixture of the desired mono-alkylated product, the di-alkylated product (1,4-bis[2-(2-chlorophenyl)ethyl]piperazine), and unreacted piperazine. To favor mono-alkylation, a large excess of piperazine is often employed, which statistically increases the likelihood of an alkylating agent molecule reacting with an un-substituted piperazine. researchgate.net Alternatively, one nitrogen of the piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), forcing the reaction to occur at the unprotected nitrogen. The protecting group is then removed in a subsequent step to yield the final product. researchgate.net
Alkylation and Cyclization Reactions in Piperazine Functionalization
Alkylation Reactions: N-alkylation via nucleophilic substitution is one of the most fundamental methods for functionalizing the piperazine core. nih.gov This reaction typically involves treating piperazine with an alkyl halide, such as 1-(2-chloroethyl)-2-chlorobenzene or its bromo-analogue, in the presence of a base to neutralize the hydrogen halide formed during the reaction. mdpi.com The choice of solvent, base, and temperature can significantly influence the reaction's efficiency and the ratio of mono- to di-alkylated products.
Cyclization Reactions: An alternative strategy involves constructing the piperazine ring from linear precursors. One established method is the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034). researchgate.net In the context of the target molecule's analogues, for instance, 1-(2,3-dichlorophenyl)piperazine (B491241) can be synthesized by heating 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride. researchgate.net This reaction forms the six-membered ring through two successive intramolecular nucleophilic substitution reactions. This approach is particularly useful for synthesizing N-aryl piperazines. Another cyclization pathway involves the reaction of a diamine with a diol, often catalyzed by a ruthenium complex, to form the piperazine ring. organic-chemistry.org
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for developing a cost-effective and scalable synthesis, particularly in pharmaceutical process chemistry. For the N-alkylation of piperazine with a halo-ethylphenyl precursor, several parameters are key to maximizing yield and purity. The synthesis of Aripiprazole, which contains a dichlorophenylpiperazine moiety, provides a well-documented case study for optimizing such reactions. ptfarm.pl
Key optimization parameters include:
Base : The choice of base is crucial for neutralizing the acid byproduct. Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used. ptfarm.pl The optimal amount of base is typically determined experimentally; for instance, in some Aripiprazole syntheses, using two molar equivalents of sodium carbonate was found to be effective. ptfarm.pl
Solvent : The reaction can be performed in various solvents, including ethanol (B145695), dimethylformamide (DMF), and water. ptfarm.plnih.govgoogle.com Aqueous conditions, in particular, offer a greener and more economical alternative to organic solvents and have been shown to produce high yields. google.com
Temperature : The reaction is generally heated to increase the rate of nucleophilic substitution. Refluxing in ethanol or heating at temperatures between 90-95°C in water are typical conditions. ptfarm.plgoogle.com
Reaction Time : The duration of the reaction is monitored to ensure completion while minimizing the formation of byproducts. Reaction times can range from a few hours to over 12 hours, depending on the reactivity of the substrates and the chosen conditions. ptfarm.plgoogle.com
| Parameter | Condition A (Lab Scale) | Condition B (Process Scale) | Typical Outcome |
|---|---|---|---|
| Substrates | 7-(4-bromobutoxy)-quinolinone & 1-(2,3-dichlorophenyl)piperazine HCl | 7-(4-chlorobutoxy)-carbostyril & 1-(2,3-dichlorophenyl)piperazine HCl | High conversion to product |
| Base | Sodium Carbonate (2 eq.) | Potassium Carbonate (2.1 eq.) | Effective acid scavenging |
| Solvent | Ethanol | Water | High yield, improved process safety |
| Temperature | Reflux (~78°C) | 90-95°C | Sufficient reaction rate |
| Time | 12 hours | 4 hours | Reaction completion |
| Yield/Purity | ~90% conversion | 92.8% yield, 99% purity | High-quality final product |
Novel Synthetic Strategies for Diversifying Piperazine Scaffolds
Modern synthetic chemistry has introduced powerful new methods for creating diverse libraries of piperazine analogues by functionalizing the core scaffold in novel ways. These strategies move beyond simple N-alkylation and N-arylation to modify the carbon backbone of the ring.
Direct C–H Functionalization : A significant advancement is the direct functionalization of C–H bonds on the piperazine ring. This allows for the introduction of alkyl or aryl groups at the α-carbon position without pre-functionalization. Tantalum-catalyzed hydroaminoalkylation, for example, can synthesize α-alkylated N-heterocycles from the parent heterocycle and an alkene. nih.gov Another approach involves lithiation of an N-Boc protected piperazine at low temperatures, followed by trapping the resulting organolithium species with an electrophile. nih.gov This method provides a direct route to C-substituted piperazines.
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and efficient tool for organic synthesis. organic-chemistry.orgnih.gov This technique can be used for the site-selective C-H alkylation of piperazine substrates. The process relies on the electronic differentiation between the two nitrogen atoms in an unsymmetrically substituted piperazine, allowing for predictable functionalization at the C-H bond adjacent to the more electron-rich nitrogen. nih.gov This method grants access to novel C-alkylated variants that are difficult to obtain through traditional means.
Chemo-Enzymatic Synthesis Approaches
While no specific chemo-enzymatic route for this compound has been prominently reported, the principles of biocatalysis are highly relevant for the synthesis of complex piperazine-like scaffolds, particularly for producing chiral molecules. bohrium.com Chemo-enzymatic strategies combine the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. digitellinc.com
For related N-heterocycles like piperidines, a chemo-enzymatic approach has been developed for their asymmetric dearomatization. nih.gov This method uses a one-pot cascade involving an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.gov Such biocatalytic redox cascades offer a powerful method for controlling stereochemistry, a critical aspect in the synthesis of many pharmaceuticals. The application of similar enzymatic systems, such as those involved in the biosynthesis of piperazine alkaloids, could pave the way for future sustainable and highly selective syntheses of complex piperazine derivatives. bohrium.com
Preclinical Pharmacological Investigations of 1 2 2 Chlorophenyl Ethyl Piperazine and Its Derivatives
Receptor Binding and Selectivity Profiling
The pharmacological profile of 1-[2-(2-Chlorophenyl)ethyl]piperazine and its structural analogs is characterized by interactions with a wide range of neurotransmitter systems. The specific substitution on the phenyl ring and modifications to the piperazine (B1678402) core significantly influence the affinity and selectivity for various receptor subtypes. Preclinical studies have largely utilized in vitro binding assays to determine the potency of these compounds at serotonin (B10506), dopamine (B1211576), histamine (B1213489), and sigma receptors.
Derivatives of chlorophenylpiperazine (B10847632) demonstrate notable affinity for several serotonin (5-HT) receptor subtypes. The related compound, 1-(m-chlorophenyl)piperazine (mCPP), is essentially equipotent at all major 5-HT receptor subtypes, with IC50 values ranging from 360 to 1300 nM in human brain membranes. nih.gov Many arylpiperazine derivatives, particularly those with a 2-methoxyphenylpiperazine fragment, show a high affinity for 5-HT1A and 5-HT7 receptors. researchgate.net
Studies on a series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs revealed that all evaluated compounds had a high affinity for 5-HT1A receptors. nih.gov For instance, certain 2-fluorophenyl piperazine compounds were evaluated for their affinity at 5-HT1A receptors using competitive radioligand binding, with one compound showing a Ki value of 199 nM. mdpi.com The affinity for 5-HT2A receptors is also a key feature of many atypical antipsychotics containing the piperazine moiety. mdpi.com Research on mCPP has shown its interaction with 5-HT2A and 5-HT2C receptors, where it acts as an agonist. drugbank.com
Table 1: Binding Affinities of Chlorophenylpiperazine Derivatives at Serotonin Receptors
| Compound | Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference |
|---|---|---|---|
| 1-(m-chlorophenyl)piperazine (mCPP) | 5-HT Receptor Subtypes | 360 - 1300 (IC50) | nih.gov |
| Compound 6a (a 2-fluorophenyl piperazine derivative) | 5-HT1A | 199 (Ki) | mdpi.com |
| N-(2-methoxyphenyl)piperazine analogs | 5-HT1A | High Affinity | nih.gov |
| N-(2,3-dichlorophenyl)piperazine analogs | 5-HT1A | High Affinity | nih.gov |
Arylpiperazine derivatives have been extensively studied for their interactions with dopamine receptor subtypes, particularly D2 and D3, which are key targets for antipsychotic medications. mdpi.com A series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs were assessed for their affinities at D2, D3, and D4 receptors. nih.gov These studies have identified compounds with high affinity for the D3 receptor (Ki values from 0.3 to 0.9 nM) and significant selectivity over the D2 receptor (Ki values from 40 to 53 nM). nih.gov
Further structure-activity relationship studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have shown that substitutions on the phenyl ring of the piperazine moiety are critical for D3 versus D2 receptor selectivity. acs.org For example, a 2,3-dichlorophenylpiperazine analogue displayed the highest D3 receptor affinity in the subnanomolar range. acs.org Another study focusing on N-phenylpiperazine analogs found a compound that bound to the D3 receptor with a high affinity (Ki value = 1.4 nM) and exhibited over 400-fold selectivity against the D2 receptor. mdpi.com The affinity for D1-like receptors (D1 and D5) has also been noted, with the biphenyl (B1667301) fragment generally leading to moderate affinity. mdpi.com
Table 2: Binding Affinities of Arylpiperazine Derivatives at Dopamine Receptors
| Compound Class/Example | Receptor Subtype | Binding Affinity (Ki, nM) | D3 vs. D2 Selectivity | Reference |
|---|---|---|---|---|
| N-(2-methoxyphenyl/2,3-dichlorophenyl)piperazine analogs (e.g., 12b, 12c) | D3 | 0.3 - 0.9 | ~44-176 fold | nih.gov |
| N-(2-methoxyphenyl/2,3-dichlorophenyl)piperazine analogs (e.g., 12b, 12c) | D2 | 40 - 53 | - | nih.gov |
| 2,3-dichlorophenylpiperazine analogue (Compound 8) | D3 | Subnanomolar | High | acs.org |
| N-phenylpiperazine analog (Compound 6a) | D3 | 1.4 | >400 fold | mdpi.com |
Beyond serotonergic and dopaminergic systems, chlorophenylpiperazine derivatives interact with other important central nervous system targets, including histamine H3 and sigma (σ) receptors.
Sigma Receptors : Simple piperazine analogues have demonstrated affinity for both σ1 and σ2 receptor subtypes. nih.govbohrium.com A series of chloro-substituted piperazine analogues showed high-to-moderate affinity for both σ1 and σ2 subtypes. nih.gov The replacement of a piperidine (B6355638) moiety with a piperazine core in certain chemical series can significantly decrease affinity for the σ1 receptor, suggesting that the piperazine structure is a critical element influencing binding at this site. acs.orgrepositoriosalud.es For instance, comparing two related compounds, the piperazine-containing molecule had a σ1R Ki of 1531 nM, whereas its piperidine counterpart had a Ki of 3.64 nM. acs.orgrepositoriosalud.es
Histamine H3 Receptors : Certain piperazine derivatives have been investigated as histamine H3 receptor (H3R) antagonists. acs.orgrepositoriosalud.esnih.gov However, in some molecular scaffolds, the piperazine moiety, when compared to a piperidine moiety, leads to a significant loss of affinity for the H3 receptor while retaining high affinity for the σ1 receptor. acs.orgrepositoriosalud.esacs.org This highlights the structural sensitivity of the H3R binding site.
Table 3: Binding Affinities of Piperazine Derivatives at Sigma and Histamine Receptors
| Compound Class/Example | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Chloro-substituted piperazine analogues | σ1 | High-to-moderate affinity | nih.gov |
| Chloro-substituted piperazine analogues | σ2 | High-to-moderate affinity | nih.gov |
| Piperazine analogue (Compound 4) | hH3R | 3.17 | acs.orgrepositoriosalud.es |
| Piperazine analogue (Compound 4) | σ1R | 1531 | acs.orgrepositoriosalud.es |
The characterization of the binding profiles of this compound and its derivatives relies on established in vitro methodologies. Competitive radioligand binding assays are the primary tool used to determine the affinity (expressed as Ki or IC50 values) of these compounds for specific receptors. mdpi.com
These assays typically involve membrane preparations from cell lines, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells, that are stably transfected to express a specific human cloned receptor. mdpi.commdpi.com A radiolabeled ligand (a compound known to bind with high affinity to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity. mdpi.com
Examples of specific radioligands used include:
[3H]-8-Hydroxy-DPAT for the 5-HT1A receptor. mdpi.com
[3H]-ketanserin for the 5-HT2A receptor. mdpi.com
[125I]IABN for D2 and D3 receptors. acs.org
3H-pentazocine for σ1 receptors. nih.gov
[3H]DTG (di-o-tolylguanidine) for σ2 receptors, often in the presence of a masking agent like (+)-pentazocine to block binding to σ1 sites. nih.govnih.gov
Mechanisms of Action at the Molecular and Cellular Level
The receptor binding profile of a compound dictates its mechanism of action at the molecular and cellular level. For chlorophenylpiperazine derivatives, these mechanisms primarily involve the direct modulation of receptor activity and the regulation of neurotransmitter concentrations in the synaptic cleft.
A significant finding in the study of chlorophenylpiperazine analogues is their potent interaction with neurotransmitter transporters, particularly the dopamine transporter (DAT). nih.govnih.gov In the course of developing selective σ2 receptor ligands, researchers discovered that 1-(3-chlorophenyl)-4-phenethylpiperazine demonstrated a preferentially increased affinity for DAT, making it a highly selective DAT ligand. nih.govbohrium.comnih.gov
Affinity for DAT is indicative of a mechanism of action involving the inhibition of dopamine reuptake from the synapse. By blocking DAT, these compounds increase the concentration and duration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This mechanism is a key feature of many psychostimulant drugs and is being explored for potential therapeutic applications. nih.gov In contrast, the related compound mCPP was found to be inactive at 5-HT uptake sites, suggesting its serotonergic effects are mediated through direct receptor interactions rather than reuptake inhibition. nih.gov
Enzyme Interaction and Inhibition Studies
The interaction of this compound and its derivatives with various enzymes has been a subject of investigation to elucidate their mechanism of action and therapeutic potential. While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, studies on structurally related piperazine derivatives provide insights into their potential as enzyme inhibitors.
Piperazine-containing compounds have been identified as potent inhibitors of a diverse range of enzymes. For instance, certain piperazine derivatives have been synthesized and characterized as inhibitors of mitochondrial NADH-ubiquinone oxidoreductase (complex I). nih.gov In these studies, the structural features of the piperazine ring and its substituents were found to be crucial for inhibitory activity. nih.gov Furthermore, a novel piperazine derivative has been shown to induce apoptosis in cancer cells by inhibiting multiple cancer signaling pathways, suggesting interaction with key enzymes in those cascades. nih.gov
In the context of anticancer research, derivatives of piperazine have been explored for their ability to inhibit critical enzymes involved in cell proliferation and survival. For example, compounds structurally analogous to 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide have been investigated for their potential to inhibit various kinases.
While these findings highlight the potential of the piperazine scaffold as a source of enzyme inhibitors, further research is required to specifically determine the enzyme interaction and inhibition profile of this compound.
Intracellular Signaling Pathway Modulation
The ability of a compound to modulate intracellular signaling pathways is a key aspect of its pharmacological profile. Research into piperazine derivatives has revealed their capacity to influence various signaling cascades, which are fundamental to cellular processes.
A notable example is a novel piperazine derivative that has been demonstrated to potently induce caspase-dependent apoptosis in cancer cells. nih.gov Mechanistic studies revealed that this compound exerts its effects by inhibiting multiple cancer-related signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov The inhibition of these pathways disrupts crucial cellular functions such as proliferation and survival, leading to programmed cell death.
Furthermore, the well-known antihistamine cetirizine (B192768), which incorporates a piperazine moiety, exhibits anti-inflammatory properties that are attributed to the suppression of the NF-κB signaling pathway. wikipedia.org This pathway is a critical regulator of inflammatory responses, and its inhibition by cetirizine underscores the potential of piperazine-containing compounds to modulate immune and inflammatory processes.
In Vitro Pharmacodynamic Characterization
The in vitro pharmacodynamic characterization of a compound is essential for understanding its interaction with biological targets at the molecular level. This typically involves assessing its binding affinity to various receptors and its functional activity as an agonist, antagonist, or modulator. While specific in vitro pharmacodynamic data for this compound is limited in the available scientific literature, studies on related arylpiperazine compounds provide a framework for its potential pharmacological profile.
For instance, the related compound 1-(m-chlorophenyl)piperazine (m-CPP) has been extensively studied. In vitro binding assays have shown that m-CPP interacts with multiple neurotransmitter receptors in the human brain. nih.gov These studies are crucial for predicting the potential central nervous system effects of such compounds.
Pharmacological evaluation of newly synthesized N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides revealed high binding affinity for the 5HT1A receptor for several compounds in the series. bg.ac.rs Similarly, the synthesis and evaluation of conformationally restricted N-arylpiperazine derivatives have identified them as D2/D3 receptor ligands. mdpi.com
The table below summarizes representative in vitro binding affinities of a related arylpiperazine, 1-(m-chlorophenyl)piperazine (m-CPP), for various human brain receptors. This data, while not directly pertaining to this compound, illustrates the typical multi-target profile of this class of compounds.
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT1A | 130 |
| 5-HT1D | 180 |
| 5-HT2A | 260 |
| 5-HT2C | 36 |
| α1-adrenergic | 410 |
| α2-adrenergic | 450 |
Note: The data in this table is for the related compound 1-(m-chlorophenyl)piperazine (m-CPP) and is intended to be illustrative of the potential receptor binding profile of arylpiperazines.
Further in vitro studies are necessary to fully characterize the pharmacodynamic profile of this compound and to identify its primary and secondary biological targets.
In Vivo Preclinical Models of Pharmacological Activity (Animal Studies)
In vivo animal models are indispensable for evaluating the physiological and behavioral effects of a test compound and for predicting its potential therapeutic efficacy in humans. The following sections describe the assessment of this compound and its derivatives in various preclinical models.
The central nervous system (CNS) is a primary target for many piperazine derivatives. nih.gov Preclinical studies in animal models are designed to assess a compound's effects on various CNS functions, including motor activity, coordination, and sedation.
Studies on the novel dopamine uptake inhibitor 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (B599025) (I-893), a compound with structural similarities to the piperazine class, have demonstrated significant CNS effects. nih.gov Intraperitoneal administration of I-893 led to a dose-dependent increase in spontaneous motor activity in mice. nih.gov Furthermore, this compound was shown to reduce haloperidol-induced catalepsy in rats and inhibit tremorine-induced tremors in mice, suggesting an interaction with dopaminergic pathways. nih.gov
Research on other 1-aryl-2-substituted imidazoles has also indicated CNS depressant actions in albino mice, with all tested compounds showing some level of sedative activity. nanobioletters.com These findings suggest that compounds containing the arylpiperazine or similar scaffolds are likely to exhibit a range of CNS activities that warrant thorough investigation.
Behavioral paradigms in animal models are utilized to investigate the specific pharmacological effects of a compound, such as its potential anxiolytic, antidepressant, or antipsychotic properties.
The related compound 1-(m-chlorophenyl)piperazine (m-CPP) has been evaluated in a rat model of tardive dyskinesia. nih.govresearchgate.net In this model, m-CPP was observed to produce hypophagic (reduced food intake) and anxiogenic-like effects. nih.govresearchgate.net Additionally, studies on the effects of m-CPP on locomotor activity have shown a dose-dependent suppression of spontaneous ambulatory behavior in rats. nih.gov This effect was blocked by serotonin antagonists, suggesting the involvement of serotonergic receptors. nih.gov
Furthermore, several 1-arylpiperazines, including m-CPP, have been shown to antagonize stereotyped behaviors, such as head-twitching, that are induced by central serotonergic agonists in rodents. nih.gov The sleep-wake cycle is another behavioral aspect that can be modulated by such compounds, with m-CPP and mianserin (B1677119) demonstrating effects on REM sleep in a rat model of depression. nih.govresearchgate.net
The table below summarizes some of the behavioral effects observed with the related compound 1-(m-chlorophenyl)piperazine (m-CPP) in preclinical models.
| Behavioral Paradigm | Observed Effect of m-CPP | Animal Model |
|---|---|---|
| Tardive Dyskinesia Model | Hypophagic and anxiogenic-like effects | Rat |
| Spontaneous Locomotor Activity | Dose-dependent suppression | Rat |
| Serotonergic Stereotyped Behavior | Antagonism of head-twitching | Rodent |
| Sleep-Wake Cycle | Reduction in REM sleep | Rat (depression model) |
Note: The data in this table is for the related compound 1-(m-chlorophenyl)piperazine (m-CPP) and is intended to be illustrative of the potential behavioral effects of arylpiperazines.
Neurochemical analysis in specific brain regions of animals following compound administration provides direct evidence of its effects on neurotransmitter systems.
In vivo microdialysis studies in the nucleus accumbens of rats have shown that 1-(m-chlorophenyl)piperazine (m-CPP) can increase extracellular levels of serotonin (5-HT). nih.gov Further neurochemical profiling of m-CPP in the striatum of a rat model of tardive dyskinesia revealed effects on both serotonin and dopamine metabolism. researchgate.net Specifically, m-CPP was found to decrease dopamine metabolism in saline-treated animals, and this effect was more pronounced in haloperidol-treated animals. researchgate.net
These findings indicate that arylpiperazines can significantly alter the neurochemical landscape of the brain, which likely underlies their observed behavioral and CNS effects. Detailed neurochemical analysis of this compound is a critical step in understanding its precise mechanism of action within the central nervous system.
Structure Activity Relationship Sar Studies of 1 2 2 Chlorophenyl Ethyl Piperazine Derivatives
Influence of Phenyl Ring Substitution on Receptor Affinity and Selectivity
The substitution pattern on the phenyl ring of arylpiperazine derivatives is a critical determinant of their affinity and selectivity for various receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. The position and nature of substituents can significantly alter the electronic and steric properties of the molecule, thereby modulating its interaction with receptor binding pockets.
Research into N-phenylpiperazine analogs has shown that variations in substituents on the phenyl ring lead to a range of affinities and selectivities for D2 and D3 dopamine receptor subtypes. mdpi.com For instance, maintaining a thiophene (B33073) moiety in the broader structure while altering the substituents on the N-phenylpiperazine ring results in a panel of compounds with varied D2/D3 receptor binding profiles. mdpi.com
In a series of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives, the 4-chloro substitution on the phenyl ring was part of the lead compound chosen for its high affinity and selectivity for the dopamine D4 receptor. nih.gov Further studies on related structures, such as 1-piperazino-3-phenylindans, revealed that 6-chloro or 6-fluoro-substituted derivatives displayed a preference for D1 receptors. nih.gov This highlights that not only the presence of a halogen but also its position on the aromatic system is crucial for directing receptor selectivity.
The importance of halogen substitution is further underscored in studies of inhibitors for human equilibrative nucleoside transporters (ENTs). For one series of analogues, the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine (B1678402) ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org
The following table summarizes the influence of phenyl ring substitutions on receptor binding for selected arylpiperazine derivatives.
| Compound Series | Substitution on Phenyl Ring | Observed Effect on Receptor Affinity/Selectivity |
| N-phenylpiperazine analogs | Varied F, Cl, etc. | Modulates D2 vs. D3 dopamine receptor selectivity. mdpi.com |
| 1-piperazino-3-phenylindans | 6-Chloro or 6-fluoro | Showed preference for D1 dopamine receptors. nih.gov |
| FPMINT Analogues | Halogen on fluorophenyl moiety | Essential for inhibitory activity at ENT1 and ENT2. frontiersin.org |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 4-Chloro | Contributes to high affinity and selectivity for the D4 dopamine receptor. nih.gov |
Impact of Ethyl Side Chain Modifications on Pharmacological Profile
The linker connecting the arylpiperazine moiety to a terminal functional group plays a significant role in defining the pharmacological profile of the resulting compound. Modifications to the length, rigidity, and chemical nature of this side chain can profoundly impact receptor affinity and selectivity.
In studies of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives, the ethyl (-CH2CH2-) chain was part of the lead structure. Investigations into the effect of this linker showed that elongating the intermediate alkyl chain resulted in a decrease in dopamine D4 receptor affinity. nih.gov This suggests that a two-carbon spacer provides an optimal distance for interaction with the D4 receptor in this particular chemical series.
Similarly, for a series of arylpiperazine carboxamide derivatives, the length of the alkyl linker was varied from ethyl to hexyl. While all compounds maintained a high affinity for 5-HT1A receptors regardless of linker length, the carboxamide derivative with a pentyl linker exhibited the highest affinity for α2A receptor sites. researchgate.net This demonstrates that side chain length can be tuned to achieve selectivity between different receptor systems. The introduction of sulfur into the ethyl side chain has also been explored as a strategy to synthesize novel acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, indicating the versatility of side chain modifications for targeting a wide range of biological molecules. nih.gov
The table below illustrates the effects of modifying the side chain in different arylpiperazine series.
| Compound Series | Side Chain Modification | Impact on Pharmacological Profile |
| N-[2-[4-(aryl)piperazin-1-yl]ethyl]-benzamides | Elongation of the ethyl chain | Decreased dopamine D4 receptor affinity. nih.gov |
| Arylpiperazine-ethyl carboxamides | Variation of alkyl linker (ethyl to hexyl) | Maintained high 5-HT1A affinity; pentyl linker maximized α2A affinity. researchgate.net |
| Phenylpiperazine derivatives | Introduction of a sulfur atom | Created derivatives with activity as ACAT-1 inhibitors. nih.gov |
Role of Piperazine Core Substitutions on Biological Activity
The piperazine ring itself is a key structural element that is crucial for the biological activity of many derivatives. researchgate.netnih.gov Its conformation and the presence of substituents directly on the ring can influence how the molecule fits into a receptor's binding site and can introduce new points of interaction.
In a series of pyridobenzodiazepine derivatives, modifications to the substituent at the N-4 position of the piperazine ring had dramatic effects on receptor binding. Replacing an N-methyl group with a larger N-phenyl moiety led to a significant decrease in affinity for D4.2, D2L, and 5-HT2A receptors. nih.gov However, substituting with an N-benzyl or N-phenethyl side chain resulted in significant affinities at D4.2 and 5-HT2A receptors, indicating a sensitivity to both the size and nature of the substituent. nih.gov
Studies on 1-piperazino-3-arylindans found that introducing small substituents at the 2-position of the piperazine ring, such as methyl or dimethyl groups, significantly increased D1 dopamine receptor affinity and selectivity. nih.gov This suggests that substitution on the carbon atoms of the piperazine core can sterically guide the molecule into a more favorable binding orientation.
The indispensability of the piperazine core was highlighted in research on nucleozin (B1677030), an anti-influenza agent. When the flexible piperazine ring was replaced with other diamine systems, such as ethylenediamine, the resulting analogues were less active. plos.org This loss of activity underscores the importance of the specific conformational properties endowed by the six-membered piperazine ring for antiviral efficacy. plos.org
The following table summarizes key findings on the role of piperazine core substitutions.
| Compound Series | Piperazine Core Substitution | Effect on Biological Activity |
| Pyridobenzodiazepines | N-phenyl, N-benzyl, N-phenethyl at N-4 | N-phenyl decreased affinity; N-benzyl/N-phenethyl had significant D4.2/5-HT2A affinity. nih.gov |
| 1-piperazino-3-arylindans | Small alkyl groups (e.g., 2-methyl) | Significantly increased D1 dopamine receptor affinity and selectivity. nih.gov |
| Nucleozin Analogues | Replacement of piperazine ring | Loss of anti-influenza activity, highlighting the ring's necessity. plos.org |
| N-heterocyclic substituted piperazines | Substituted indole (B1671886) rings at N-4 | Can maintain high affinity and selectivity for the D3 receptor. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com By developing mathematical models, QSAR can provide predictive insights, helping to guide the design of new derivatives with enhanced potency and selectivity. nih.gov
For arylpiperazine derivatives, 3D-QSAR studies have been successfully employed to understand the structural traits affecting inhibitory activity. In one study targeting the 5-HT2A receptor, a dataset of 109 arylpiperazine derivatives was used to build Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. mdpi.com The resulting models showed proper validity and predictability, allowing for the identification of crucial structural features influencing antagonist potency. mdpi.com These insights were then used to design new molecules with potentially greater activity against the 5-HT2A receptor. mdpi.com
QSAR has also been applied to aryl alkanol piperazine derivatives to analyze their antidepressant activities. Statistically significant 2D-QSAR models were developed that could identify the specific physicochemical descriptors influencing 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition. nih.gov These models provide valuable information on the substitutional requirements for favorable drug-receptor interactions. nih.gov Furthermore, QSAR models have been used to predict the anti-influenza activity of nucleozin analogs, demonstrating the broad applicability of this technique in understanding the SAR of piperazine-containing compounds. plos.org
The application of QSAR provides a powerful tool for rational drug design, enabling researchers to prioritize the synthesis of the most promising compounds and accelerate the discovery of novel therapeutic agents. mdpi.com
Analytical Methodologies for Research and Compound Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of piperazine (B1678402) derivatives. Due to the structural similarities among these compounds, high-resolution separation techniques are necessary.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of piperazine-containing compounds. For molecules like 1-[2-(2-Chlorophenyl)ethyl]piperazine, a reversed-phase HPLC method using a C18 column is a common approach. unodc.org
HPLC with UV Detection (HPLC-UV): The presence of the chlorophenyl group in the molecule allows for detection using a UV spectrophotometer. researchgate.net However, the basic piperazine moiety itself does not have a strong chromophore, which can make detection of piperazine as an impurity challenging without derivatization. researchgate.nethakon-art.com In a method developed for piperazine, derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) was used to form a UV-active compound, allowing for detection at 340 nm. jocpr.comjocpr.com A similar strategy could be employed for trace analysis related to this compound.
HPLC with Mass Spectrometry Detection (HPLC-MS): Coupling HPLC with a mass spectrometer provides higher sensitivity and selectivity. semanticscholar.org LC-MS is particularly useful for identifying metabolites and impurities. For the related compound 1-(2-chlorophenyl)piperazine (B141456), LC-MS analysis has been documented, identifying the precursor ion [M+H]+ at m/z 197.084. nih.gov This technique would be highly effective for confirming the molecular weight and fragmentation pattern of this compound.
Table 1: Example HPLC Conditions for Piperazine Derivative Analysis
| Parameter | Condition for Piperazine (as derivative) jocpr.com | Condition for 1-(2,3-dichlorophenyl) piperazine HCl google.com |
|---|---|---|
| Column | Not specified | Agilent eclipse plus C18 (5 μm, 250 x 4.6mm) |
| Mobile Phase | Not specified | A: 0.01mol/L KH2PO4 (pH 3.0); B: Methanol-Acetonitrile (15:85) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 340 nm | UV at 254 nm |
| Column Temp | 35°C | 25°C |
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. It is a preferred technique for systematic toxicological analysis. semanticscholar.orgnih.gov
GC-MS: This method allows for the separation and identification of piperazine derivatives. researchgate.net For the structural isomer 1-(3-Chlorophenyl)piperazine (mCPP), GC-MS has been used to study its metabolism, identifying various hydroxylation and degradation products. nih.govoup.com The mass spectrum of the related 1-(2-chlorophenyl)piperazine shows characteristic fragments that can be used for its identification. nih.gov Derivatization is sometimes necessary for piperazine compounds to improve their chromatographic properties. semanticscholar.org
GC with Nitrogen-Phosphorus Detection (GC-NPD): This is a highly sensitive detection method for nitrogen-containing compounds like piperazines, offering an alternative to MS. researchgate.net
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the exact structure, including the position of the chloro-substituent on the phenyl ring and the arrangement of atoms in the piperazine ring. nih.govscielo.org.za For the precursor 1-(2-Chlorophenyl)piperazine, ¹H NMR spectral data is available and would be similar, with additional signals corresponding to the ethyl bridge. chemicalbook.com The piperazine protons typically appear as multiplets in the 2.8-4.0 ppm range. nih.govmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for 1-(2-Chlorophenyl)piperazine would show characteristic peaks for C-H (aromatic and aliphatic), C-N, and C-Cl bonds. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. researchgate.net The PubChem database lists major MS fragments for 1-(2-chlorophenyl)piperazine at m/z 196, 156, 154, and 116. nih.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its higher molecular weight and a different fragmentation pattern due to the ethyl linker.
Development and Validation of Research Analytical Methods
For an analytical method to be used in a research or quality control setting, it must be validated to demonstrate its suitability for the intended purpose. edqm.eu Validation involves evaluating several key parameters. researchgate.net
Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably detected by the method. It is often determined at a signal-to-noise ratio of 3:1. jocpr.com
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, typically at a signal-to-noise ratio of 10:1. jocpr.com
For a related piperazine derivative, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, an LC-MS/MS method reported an LOD of 0.01 ppm and an LOQ of 0.03 ppm. Another HPLC-UV method for piperazine (after derivatization) established an LOD of 30 ppm and an LOQ of 90 ppm. jocpr.com
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. hakon-art.com A correlation coefficient (R²) value close to 0.999 is typically desired. jocpr.com
Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). hakon-art.com For a piperazine analysis method, a %RSD of 1.13% was reported, indicating good precision. jocpr.com
Accuracy: Accuracy reflects how close the measured value is to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. hakon-art.com Recovery values between 99-101% are generally considered excellent. japtronline.com For piperazine, recovery percentages have been reported in the range of 104.87-108.06%. jocpr.com
Robustness: Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, or flow rate. jocpr.com This ensures the method is reliable during routine use. hakon-art.com
Table 2: Example Method Validation Parameters for Piperazine Analysis by HPLC-UV jocpr.com
| Parameter | Result |
|---|---|
| LOD | 30 ppm |
| LOQ | 90 ppm |
| Linearity (Correlation Coefficient) | 0.999 |
| Precision (%RSD) | 1.13% |
| Accuracy (% Recovery) | 104.87% - 108.06% |
| Robustness (%RSD under varied conditions) | < 4.0% |
Immunoassay Development for Research Applications
Immunoassays are bioanalytical methods that utilize the specific binding of an antibody to its antigen to detect and quantify a target molecule. The development of such an assay for a small molecule like "this compound" would typically involve several key stages:
Hapten Synthesis: As small molecules are generally not immunogenic on their own, a hapten—a derivative of the target molecule—would need to be synthesized. This hapten would contain a functional group allowing it to be conjugated to a larger carrier protein.
Immunogen and Coating Antigen Preparation: The synthesized hapten would be covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen. This immunogen is then used to elicit an immune response in an animal model to produce antibodies. A different carrier protein, like ovalbumin (OVA), is often used to prepare a coating antigen for use in competitive immunoassay formats.
Antibody Production: Both polyclonal and monoclonal antibodies can be generated. Monoclonal antibodies are often preferred for their high specificity and batch-to-batch consistency.
Assay Development and Optimization: Various immunoassay formats could be developed, with the enzyme-linked immunosorbent assay (ELISA) being one of the most common. This stage involves optimizing parameters such as antibody and coating antigen concentrations, incubation times, and buffer conditions to achieve the desired sensitivity and specificity.
Validation: The developed immunoassay would undergo rigorous validation to determine key performance characteristics, including:
Sensitivity: Typically defined by the limit of detection (LOD) and the half-maximal inhibitory concentration (IC50).
Specificity: Assessed by measuring the cross-reactivity of the antibody with structurally related compounds to ensure the assay is selective for "this compound."
Accuracy and Precision: Evaluated through recovery studies and the determination of intra- and inter-assay variation.
Due to the absence of specific research data, a data table summarizing the performance of an immunoassay for "this compound" cannot be constructed at this time. Further research is needed to develop and characterize such an analytical tool, which would be invaluable for future studies on this compound.
Theoretical and Computational Chemistry Studies of 1 2 2 Chlorophenyl Ethyl Piperazine
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the basis of molecular recognition and is frequently used to predict the binding affinity and mode of action for potential drug candidates.
For 1-[2-(2-chlorophenyl)ethyl]piperazine, docking studies would typically be performed against various biological targets, particularly central nervous system receptors, given that the arylpiperazine moiety is a well-known pharmacophore for serotonin (B10506), dopamine (B1211576), and sigma receptors. nih.govacs.org For instance, derivatives of arylpiperazines have been extensively studied as ligands for dopamine D4 and sigma-1 (σ1) receptors. nih.govnih.gov
Ligand-receptor interaction modeling for this compound would likely reveal several key interactions:
Hydrogen Bonding: The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors, and the secondary amine (if protonated under physiological pH) can act as a hydrogen bond donor. These interactions are often crucial for anchoring the ligand within the receptor's binding pocket.
Hydrophobic Interactions: The 2-chlorophenyl group and the ethyl linker can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the receptor. The chlorine substituent can also participate in halogen bonding, a specific type of noncovalent interaction.
π-π Stacking: The aromatic chlorophenyl ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site, further stabilizing the ligand-receptor complex.
While specific docking scores for this compound are not available in publicly accessible literature, studies on closely related compounds, such as N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, have shown exceptionally high affinity for the dopamine D4 receptor, highlighting the importance of the arylpiperazine scaffold in receptor binding. nih.gov The binding energy and inhibitory constant (Ki) are key outputs of docking simulations that quantify the binding affinity.
| Interaction Type | Potential Interacting Groups on Compound | Corresponding Receptor Residues (Examples) |
| Hydrogen Bonding | Piperazine Nitrogens | Aspartic Acid, Serine, Threonine |
| Hydrophobic Interactions | Ethyl Linker, Phenyl Ring | Leucine, Valine, Isoleucine |
| π-π Stacking | 2-Chlorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bonding | Chlorine Atom | Carbonyl oxygens, Aromatic rings |
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are employed to investigate the electronic structure, geometry, and energetic properties of molecules. Density Functional Theory (DFT) is a popular method that provides a good balance between accuracy and computational cost, making it suitable for molecules of this size. These calculations are fundamental for understanding the intrinsic properties of this compound.
Typically, calculations would be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to obtain an optimized molecular geometry. researchgate.netresearchgate.net From this optimized structure, various electronic and spectroscopic properties can be derived, providing a deeper understanding of the molecule's behavior.
Frontier Molecular Orbital (FMO) theory is used to explain and predict the chemical reactivity of molecules. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are prone to electrophilic attack. For this compound, the HOMO is likely localized on the electron-rich piperazine ring and the chlorophenyl group.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netmalayajournal.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies higher reactivity.
For similar chlorophenyl-containing heterocyclic compounds, DFT calculations have shown HOMO-LUMO energy gaps in the range of 4-5 eV, indicating good kinetic stability. malayajournal.orgnih.gov
| Parameter | Significance | Typical Calculated Value (eV) for Related Structures |
| EHOMO | Electron-donating ability (Ionization Potential) | ~ -5.0 to -6.0 |
| ELUMO | Electron-accepting ability (Electron Affinity) | ~ -1.0 to -2.0 |
| ΔE (ELUMO - EHOMO) | Chemical Reactivity / Kinetic Stability | ~ 4.0 to 5.0 |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other charged species and to identify sites for electrophilic and nucleophilic reactions. malayajournal.orgwolfram.com
The MEP map is color-coded to show different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. In this compound, these would be concentrated around the nitrogen atoms of the piperazine ring and the chlorine atom.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms, particularly those on the piperazine ring.
Green: Regions of neutral or near-zero potential.
The MEP surface provides a comprehensive picture of the molecule's polarity and its reactive sites, complementing the insights from FMO analysis. dtic.mil
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.
Key conformational features include:
Piperazine Ring: The piperazine ring typically adopts a stable chair conformation to minimize steric strain.
Ethyl Linker: Rotation around the single bonds of the ethyl linker allows the molecule to adopt various spatial arrangements of the piperazine and chlorophenyl groups.
Aryl Group Orientation: The orientation of the 2-chlorophenyl ring relative to the rest of the molecule is also a key conformational variable.
Computational methods can be used to perform a systematic conformational search or run molecular dynamics simulations to explore the potential energy surface and identify the global and local energy minima. The resulting stable conformers represent the most likely shapes the molecule will adopt, which is critical for understanding how it fits into a receptor's binding site.
Predictive Modeling for Physicochemical and Pharmacological Properties (Computational ADME/Tox Prediction)
In the early stages of drug development, it is essential to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a compound. Computational models provide a rapid and cost-effective way to predict these properties. nih.govresearchgate.net
For this compound, various parameters can be predicted using specialized software (e.g., SwissADME, admetSAR, Toxtree). researchgate.netjscimedcentral.com
Absorption: Parameters like lipophilicity (LogP), water solubility (LogS), and topological polar surface area (TPSA) are used to predict gastrointestinal absorption and oral bioavailability. Arylpiperazines generally exhibit good absorption characteristics.
Distribution: Predictions can be made about the molecule's ability to cross the blood-brain barrier (BBB), which is critical for CNS-acting drugs. The piperazine scaffold is often found in molecules designed to penetrate the BBB. researchgate.net Plasma protein binding is another important distribution parameter.
Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of CYP enzymes is a major cause of drug-drug interactions.
Toxicity: Models can predict various toxicological endpoints, including mutagenicity, carcinogenicity, and potential for hERG channel blockade (a marker for cardiotoxicity). jscimedcentral.comnih.gov
| ADME/Tox Property | Predicted Outcome for a Typical Arylpiperazine | Significance |
| Lipophilicity (LogP) | 3.0 - 4.0 | Affects absorption, distribution, and solubility |
| Water Solubility (LogS) | Moderately to poorly soluble | Influences formulation and bioavailability |
| GI Absorption | High | Indicates good potential for oral administration |
| BBB Permeability | Yes | Suggests the compound can reach CNS targets |
| CYP Inhibition | Potential inhibitor of CYP2D6/CYP3A4 | Risk of drug-drug interactions |
| hERG Blockade | Low to moderate risk | Indicator of potential cardiotoxicity |
| Mutagenicity | Unlikely | Predicts the risk of causing genetic mutations |
These computational predictions provide a comprehensive initial assessment of the drug-like properties of this compound, guiding further experimental validation.
Future Research Directions and Unexplored Avenues for 1 2 2 Chlorophenyl Ethyl Piperazine Studies
Exploration of Novel Target Systems
While arylpiperazine derivatives have been extensively studied for their effects on central nervous system receptors, the potential for 1-[2-(2-Chlorophenyl)ethyl]piperazine to interact with other biological systems is an area ripe for investigation. Future research should aim to deorphanize this compound by screening it against a wider array of molecular targets implicated in various pathologies.
Oncological Targets: The arylpiperazine scaffold has shown potential in the development of anticancer agents. mdpi.com Studies on related compounds have demonstrated activity against targets such as topoisomerase, an enzyme critical for DNA replication in rapidly dividing cancer cells, and the anti-apoptotic protein BCL2. mdpi.comnih.gov Future studies could explore the cytotoxic activity of this compound and its analogues against various cancer cell lines, such as breast adenocarcinoma (MCF7) and prostate cancer lines (PC-3, LNCaP). mdpi.commdpi.com Investigating its ability to inhibit specific cancer-related pathways, like those involving androgen receptors (AR) or epithelial cell transforming 2 (ECT2), could reveal novel therapeutic applications. nih.govnih.gov
Multi-Target Ligands in Neuropharmacology: The strategy of developing multi-receptor ligands for complex conditions like psychosis has proven effective. rsc.org Research could focus on designing analogues of this compound that possess tailored affinities for a combination of receptors beyond the classical monoamine targets, such as dopamine (B1211576) (D2), serotonin (B10506) (5-HT1A, 5-HT2A), and histamine (B1213489) (H3) receptors. rsc.org This polypharmacological approach could lead to agents with improved efficacy profiles.
Radioprotective Agents: A compelling and underexplored avenue is the potential of piperazine (B1678402) derivatives as radiation countermeasures. nih.gov Recent studies have identified 1-(2-hydroxyethyl)piperazine derivatives that protect human cells from radiation-induced damage with low cytotoxicity, offering a significant advantage over existing agents like amifostine. nih.govmdpi.com Screening this compound and its novel analogues for their ability to mitigate DNA damage, for instance through the dicentric chromosome assay, could open up an entirely new field of application for this chemical class. nih.gov
| Potential Target System | Associated Molecular Targets/Pathways | Rationale for Exploration |
| Oncology | Topoisomerase, BCL2, Androgen Receptor (AR) | Arylpiperazine scaffolds have demonstrated cytotoxic and anti-proliferative activity in various cancers. mdpi.commdpi.comnih.gov |
| Polypharmacology (CNS) | Dopamine (D2), Serotonin (5-HT1A, 5-HT2A), Histamine (H3) | Designing multi-target ligands can offer enhanced efficacy for complex neuropsychiatric disorders. rsc.org |
| Radiation Countermeasures | DNA Damage Mitigation Pathways | Piperazine derivatives have shown potential to protect cells from ionizing radiation with favorable safety profiles. nih.govmdpi.com |
Advanced Synthetic Strategies for Complex Analogues
The generation of a diverse chemical library is fundamental to exploring the full potential of the this compound scaffold. Moving beyond classical synthetic routes, future work should incorporate advanced and modular strategies to create structurally complex and novel analogues with high efficiency and stereochemical control.
Key approaches include:
Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination are highly efficient for forming the N-aryl bond, a core feature of this compound class. nih.govorganic-chemistry.org Future synthesis could leverage this reaction to couple a wide range of substituted (hetero)aryl halides with the piperazine core, allowing for fine-tuning of electronic and steric properties.
Visible-Light-Promoted Reactions: The use of photoredox catalysis represents a modern, green chemistry approach. organic-chemistry.org A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes could be adapted to construct the piperazine ring itself with novel substitutions under mild conditions. organic-chemistry.org
Modular and Diastereoselective Synthesis: For creating analogues with multiple stereocenters, modular approaches are essential. A highly diastereoselective intramolecular hydroamination can be used as a key step in synthesizing 2,6-disubstituted piperazines from amino acid precursors. organic-chemistry.org Another efficient route involves the conversion of optically pure amino acids into 1,2-diamines, which can then undergo annulation to yield enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov
These advanced methods allow for the systematic modification of the core structure, including the phenyl ring, the ethyl linker, and the piperazine moiety, enabling the construction of analogues with precisely controlled physicochemical properties for targeted biological screening.
| Synthetic Strategy | Description | Potential Application for Analogue Synthesis |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov | Efficiently synthesizes N-arylpiperazines by coupling diverse aryl halides with the piperazine core. organic-chemistry.org |
| Ullmann–Goldberg Reaction | A copper-catalyzed reaction for forming N-aryl bonds. nih.gov | An alternative to palladium catalysis for creating the core arylpiperazine structure. nih.gov |
| Photoredox Catalysis | Uses visible light to initiate chemical transformations via single-electron transfer. organic-chemistry.org | Enables mild and efficient construction of substituted piperazine rings from simple precursors. organic-chemistry.org |
| Intramolecular Hydroamination | A reaction that forms a cyclic amine through the addition of an N-H bond across a C-C multiple bond. | Creates highly substituted piperazines with excellent stereochemical control. organic-chemistry.org |
| Ring Construction from Diamines | Building the piperazine heterocycle from acyclic, enantiopure 1,2-diamine precursors. nih.gov | Allows for the synthesis of chiral analogues with defined stereochemistry at positions 2 and 3. nih.gov |
Integration of Multi-Omics Data in Preclinical Studies
To build a comprehensive understanding of the biological effects of this compound, future preclinical studies must move beyond single-endpoint assays and embrace a systems biology approach. The integration of multiple "omics" datasets (e.g., genomics, transcriptomics, proteomics, metabolomics) can provide an unbiased, holistic view of the cellular response to the compound. nih.gov
This approach can elucidate:
Mechanism of Action: By observing concurrent changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) following cell or tissue exposure, researchers can identify the primary pathways perturbed by the compound. surrey.ac.uk This is particularly valuable for identifying novel mechanisms that would be missed by traditional hypothesis-driven research.
Biomarker Discovery: Multi-omics analysis can reveal specific molecular signatures (e.g., upregulated genes, altered protein phosphorylation) that correlate with the compound's activity or efficacy. nih.gov These signatures can serve as valuable biomarkers in later stages of development.
Off-Target Effects: An integrated analysis can help identify unintended biological interactions, providing a more complete picture of the compound's pharmacological profile early in the research process.
Recent advances have produced numerous bioinformatics tools and algorithms designed to integrate and interpret these large, complex datasets, making this powerful approach more accessible for pharmacological studies. nih.gov Applying these methods to this compound would represent a significant leap forward in characterizing its systemic biological impact. unimelb.edu.au
| Omics Layer | Data Generated | Potential Insights for this compound |
| Transcriptomics (RNA-seq) | Gene expression profiles (mRNA levels) | Identify genes and signaling pathways upregulated or downregulated by the compound. |
| Proteomics | Protein abundance and post-translational modifications | Reveal changes in protein expression and activation states that are direct functional consequences of drug action. nih.gov |
| Metabolomics | Profiles of small-molecule metabolites | Uncover alterations in metabolic pathways and cellular energy status. |
| Epigenomics (Methylome) | DNA methylation patterns | Determine if the compound induces lasting changes in gene regulation. nih.gov |
Development of Advanced Computational Models for SAR and Mechanism Prediction
In parallel with experimental work, the development and application of advanced computational models can accelerate the discovery process and reduce reliance on extensive preclinical screening. For this compound and its analogues, future research should focus on building predictive models for Structure-Activity Relationship (SAR) and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Models: While traditional QSAR models are useful, future efforts should employ more sophisticated algorithms like Genetic Function Algorithm (GFA) and Multiple Linear Regression Analysis (MLRA). researchgate.net These models can identify specific molecular descriptors (e.g., topological, electronic, geometric) that significantly contribute to the biological activity of arylpiperazine derivatives, guiding the rational design of more potent compounds. researchgate.net
Machine Learning and Deep Learning: Advanced machine learning methods, including support vector machines (SVM), can be used to build predictive models for mechanism-of-action classification. researchgate.net By training these models on reference datasets of compounds with known mechanisms, it becomes possible to predict the likely biological targets or pathways of novel analogues of this compound based on their structural features or phenotypic screening signatures. researchgate.net Furthermore, deep learning approaches, such as those using images of compound structures (e.g., DeepSnap-DL), can predict pharmacokinetic properties like blood-brain barrier penetration (BBBP) with high accuracy. nih.gov
Integrated Predictive Models: The highest predictive power is often achieved by combining multiple modeling approaches. nih.gov For instance, an ensemble model that integrates predictions from both molecular descriptor-based methods and deep learning methods can yield more robust and accurate predictions for properties like toxicity and clearance pathways. nih.gov Developing such integrated models for the arylpiperazine class would be a powerful tool for prioritizing synthetic candidates and de-risking future development.
| Computational Model Type | Methodology | Application in Future Research |
| Advanced QSAR | Uses statistical methods like Genetic Function Algorithm (GFA) to correlate molecular descriptors with biological activity. researchgate.net | To identify key structural features of this compound analogues that determine their potency and guide rational drug design. researchgate.net |
| Support Vector Machines (SVM) | A supervised machine learning algorithm used for classification tasks. researchgate.net | To build models that can predict the mechanism of action of new compounds based on their structural or phenotypic data. researchgate.net |
| Deep Learning (e.g., DeepSnap-DL) | Uses multi-layered neural networks, sometimes with molecular images as input, to learn complex patterns. nih.gov | To predict key pharmacokinetic properties (e.g., blood-brain barrier penetration) and toxicity profiles for novel analogues. nih.gov |
| Ensemble/Consensus Models | Combines the predictions from multiple different models to improve overall accuracy and robustness. nih.gov | To create highly reliable predictive tools for screening virtual libraries of compounds before committing to synthesis. nih.gov |
Q & A
Q. What are the common synthetic routes for 1-[2-(2-Chlorophenyl)ethyl]piperazine?
The synthesis typically involves nucleophilic substitution reactions. For example:
- Route 1 : Reacting 2-(2-chlorophenyl)ethyl chloride with piperazine in ethanol or toluene under reflux conditions, followed by purification via recrystallization .
- Route 2 : Using chloroacetyl chloride as an acylating agent with 1-(2-fluorobenzyl)piperazine in dichloromethane, monitored by TLC for reaction completion .
- Key considerations : Solvent choice (polar vs. non-polar) impacts reaction kinetics, and temperature control (e.g., 0°C for exothermic steps) ensures yield optimization.
Q. Which analytical techniques validate the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., aromatic protons in 2-chlorophenyl groups) and piperazine ring integrity .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological studies) and detects byproducts .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at ~550–650 cm⁻¹) .
Q. How does the substitution pattern on the phenyl ring affect physicochemical properties?
Substituents influence logP (lipophilicity) and solubility:
Q. What are the primary pharmacological targets of piperazine derivatives?
Piperazines often target:
- Serotonin receptors (5-HT) : Modulate neurotransmission; structural analogs show affinity for 5-HT1A/2A receptors .
- Dopamine transporters (DAT) : Inhibition potential linked to substituent electronegativity (e.g., Cl vs. F) .
- Sigma receptors : Explored for neuroprotective applications in analogs with bulky aryl groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Case Study : A three-step synthesis of 1-[2-(3,4-dichlorophenyl)ethyl]piperazine achieved 68% overall yield via:
- Critical factors : Catalytic acid (e.g., HCl) accelerates ring closure, while solvent polarity affects intermediate stability.
Q. How do structural analogs resolve contradictions in reported biological activities?
- Example : 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine (logP: 3.1) shows higher DAT affinity than the mono-chloro derivative (logP: 2.8), suggesting lipophilicity drives target selectivity .
- Methodology : Perform comparative radioligand binding assays (e.g., using [³H]paroxetine for serotonin transporters) and correlate with computational docking models .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Standardization : Use HPLC-validated reference standards (e.g., >99% purity) .
- Data normalization : Express activity as % inhibition relative to controls (e.g., 10 µM clozapine for 5-HT2A receptor assays) .
- Replicate design : Triplicate runs with blinded sample analysis to reduce operator bias .
Q. How can researchers design experiments to probe metabolic stability?
- In vitro approach : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
- Key parameters : Monitor CYP450 isoform activity (e.g., CYP3A4 inhibition by piperazine derivatives) .
- Structural insights : Electron-withdrawing groups (e.g., -Cl) reduce oxidative metabolism compared to -OCH₃ .
Data Contradiction Analysis
Q. Why do some studies report conflicting receptor affinities for this compound?
- Potential causes :
- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) alter protonation states of the piperazine nitrogen, affecting binding .
- Radioligand choice : [³H]Ketanserin (5-HT2A) vs. [³H]8-OH-DPAT (5-HT1A) may highlight subtype-specific interactions .
- Resolution : Replicate assays under standardized conditions and validate with orthogonal methods (e.g., functional cAMP assays) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
